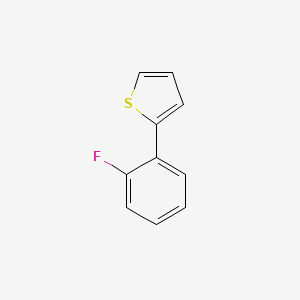

2-(2-Fluorophenyl)thiophene

描述

Significance of Fluorinated Thiophene (B33073) Derivatives in Contemporary Chemical Science

Fluorinated thiophene derivatives, a class of compounds that includes 2-(2-Fluorophenyl)thiophene, are of paramount importance in modern chemical science. The introduction of fluorine atoms into the thiophene backbone can dramatically alter the molecule's physical, chemical, and biological properties. ontosight.aiacs.org This strategic fluorination can enhance metabolic stability and bioavailability in medicinal chemistry applications. ontosight.ai The strong electron-withdrawing nature of fluorine can also fine-tune the electronic and photophysical properties of these molecules, making them valuable in the development of organic electronics. acs.orgresearchgate.netnih.gov

Specifically, the position of the fluorine atom on the phenyl ring significantly influences the compound's electronic properties. For instance, this compound exhibits stronger electron-withdrawing effects compared to its 4-fluoro isomer, which can alter charge transport in organic semiconductors. These tailored properties make fluorinated thiophenes versatile building blocks for a wide range of applications, from pharmaceuticals to materials science. ontosight.ai

Research Landscape and Key Academic Challenges for this compound

The research landscape for this compound is vibrant and expanding, with a primary focus on its synthesis and application as a precursor for more complex molecules. A common synthetic route is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid derivative of thiophene with a fluorophenyl halide. Other methods, such as the Stille reaction, have also been employed. wikipedia.orgbeilstein-journals.org

Despite these established methods, several academic challenges remain. One key challenge is achieving high regioselectivity and yield in the synthesis of diverse arylthiophene structures. Another challenge lies in overcoming side reactions, such as the homocoupling of stannane (B1208499) reagents in the Stille reaction. wikipedia.org Furthermore, the development of more efficient and environmentally friendly synthetic protocols, such as those utilizing C-H activation, is an active area of research. nih.govrsc.org

Aims and Scope of Current and Future Research Endeavors

Another significant area of focus is the application of this compound and its derivatives in medicinal chemistry. Researchers are investigating their potential as anti-inflammatory agents, kinase inhibitors, and as scaffolds for the development of new anticancer and antimicrobial drugs. researchgate.net The unique electronic properties imparted by the fluorine atom are being leveraged to design molecules with enhanced biological activity and target specificity.

In the realm of materials science, the focus is on harnessing the tunable photophysical properties of this compound derivatives. researchgate.netresearchgate.netresearchgate.net These compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. researchgate.netnih.gov The ability to fine-tune the HOMO/LUMO energy levels through fluorination is a key advantage in designing materials for optoelectronic devices. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H7FS | chembk.com |

| Molar Mass | 178.23 g/mol | chembk.com |

| Appearance | Light yellow powder | innospk.com |

| Melting Point | 53 °C | innospk.com |

| Boiling Point | ~252.316 °C | innospk.com |

| Density | 1.201 g/cm³ | innospk.com |

Structure

2D Structure

属性

IUPAC Name |

2-(2-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFSGWLAWEBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 2 2 Fluorophenyl Thiophene

Established Synthetic Routes and Mechanistic Considerations

Suzuki-Miyaura Cross-Coupling Reactions for Thiophene (B33073) Ring Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely employed methods for the synthesis of biaryl compounds, including 2-arylthiophenes. researchgate.netresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov For the synthesis of 2-(2-fluorophenyl)thiophene, this typically involves the reaction of a thiophene-2-boronic acid derivative with 1-fluoro-2-halobenzene or vice versa. The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent system. nih.gov

Phosphine-based ligands are commonly employed, with their steric and electronic properties being key to catalytic activity. nih.govresearchgate.net Bulky and electron-rich phosphine (B1218219) ligands, such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) and various ferrocene-based phosphines like 1,1′-Bis(diphenylphosphino)ferrocene (dppf), have shown high efficacy. nih.govnih.gov The use of these advanced ligand systems can allow for lower catalyst loadings (0.1–1 mol%) and achieve near-quantitative yields. nih.govacs.org For instance, the combination of Pd(OAc)₂ and SPhos has been shown to be highly effective for the coupling of various bromothiophenes. nih.gov

The choice of base and solvent is also integral to the optimization of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently used to facilitate the transmetalation step. nih.govnih.gov The reaction is often carried out in a variety of solvents, including toluene, tetrahydrofuran (B95107) (THF), and aqueous solvent mixtures like aqueous n-butanol, which can be advantageous for large-scale reactions due to facile product separation. nih.govacs.org

| Entry | Thiophene Substrate | Aryl Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| 1 | Thiophene-2-boronic acid pinacol (B44631) ester | Aryl Bromide | Pd₂(dba)₃ / L1 (phosphine-based bulky ligand) | - | THF/Water | Reflux | Good to Excellent nih.gov |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100°C | Moderate to Excellent nih.gov |

| 3 | Various Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 90°C, 2h | 69-93% nih.gov |

| 4 | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100°C | Modest to Good nih.govresearchgate.net |

| 5 | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | THF/Water | 80°C | High nih.gov |

In the synthesis of 2-substituted thiophenes like this compound, stereochemistry is generally not a factor as the coupling involves sp²-hybridized carbon atoms. However, regioselectivity is of paramount importance, particularly when dealing with substituted or polyhalogenated thiophenes. researchgate.netnih.gov The Suzuki-Miyaura reaction is known for its high regioselectivity, typically favoring reaction at the most reactive C-X bond (where X is a halogen). nih.gov

For a substrate like 2,5-dibromothiophene, selective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents. nih.gov The difference in reactivity between C-Br and C-Cl bonds can also be exploited for regioselective coupling. The site-selectivity is primarily governed by the intrinsic electrophilicity of the different carbon atoms within the thiophene ring, which can be influenced by the electronic properties of existing substituents. nih.gov In the direct arylation of thiophene itself, coupling predominantly occurs at the C2 position due to its higher reactivity. researchgate.netsemanticscholar.org

Direct Fluorination Techniques and Challenges

Direct fluorination of an existing phenylthiophene scaffold to introduce the fluorine atom is a synthetic strategy fraught with challenges. mdpi.com Using elemental fluorine (F₂) is often impractical due to its extreme reactivity, which leads to poor selectivity and potential safety hazards. mdpi.com

Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), offer milder and more manageable alternatives. mdpi.com However, the direct C-H fluorination of electron-rich aromatic systems like thiophene remains a significant hurdle. acs.org Key challenges include:

Poor Regioselectivity : It is difficult to control the position of fluorination on either the thiophene or the phenyl ring, often leading to a mixture of isomers.

Harsh Reaction Conditions : Many direct fluorination methods require specific catalysts or conditions that may not be compatible with the thiophene ring, which can be sensitive to oxidation or degradation.

Substrate Deactivation : The introduction of a fluorine atom, an electron-withdrawing group, can deactivate the aromatic ring, making subsequent fluorinations or other reactions more difficult. pharmtech.com

Rearrangements : In some cases, lithiated thiophenes used as precursors for fluorination can rearrange to more thermodynamically stable isomers, complicating the synthesis. acs.org

Due to these persistent challenges, synthetic strategies that build the molecule from already fluorinated precursors, such as 2-fluorophenylboronic acid or 1-bromo-2-fluorobenzene, are generally preferred over direct fluorination techniques. pharmtech.com

Kumada Coupling Reactions for Fluorophenyl Thiophenes

The Kumada coupling, reported in 1972, was one of the first transition metal-catalyzed cross-coupling reactions and remains a valuable tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orggoogle.com

For the synthesis of this compound, the Kumada coupling can be performed in two ways:

Reacting 2-thienylmagnesium halide with 1-bromo-2-fluorobenzene.

Reacting 2-fluorophenylmagnesium halide with 2-bromothiophene (B119243). google.com

Nickel catalysts, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)), are frequently used. google.comresearchgate.net The reaction is typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. wikipedia.org While effective, the Kumada coupling requires the preparation of moisture-sensitive Grignard reagents and may be less tolerant of certain functional groups compared to the Suzuki-Miyaura reaction. organic-chemistry.org Nevertheless, it provides a powerful and economical route, particularly for industrial-scale production. organic-chemistry.orggoogle.com A patented method describes the preparation of high-purity 2-(4-fluorophenyl)thiophene (B192845) by reacting 4-fluorophenyl magnesium bromide with 2-bromothiophene using a nickel catalyst, highlighting the industrial relevance of this method. google.com

Novel Synthetic Strategies for Enhanced Yield and Purity

Recent research has focused on moving beyond traditional batch synthesis, which can suffer from issues related to scalability, safety, and waste generation. Innovations in continuous-flow processes, catalyst design, and the application of green chemistry principles are paving the way for more sustainable and efficient production of this compound.

Continuous-flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch methods. mit.edu By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach provides superior control over reaction parameters such as temperature, pressure, and mixing. mit.edunih.gov This enhanced control is particularly beneficial for rapid and exothermic reactions, which are common in the synthesis of biaryl compounds. nih.govscitube.io

Adapting the synthesis of this compound, typically achieved via Kumada or Suzuki coupling, to a continuous-flow system can lead to substantial improvements. The use of microreactors enhances heat and mass transfer, which can increase reaction rates and selectivity, thereby minimizing the formation of impurities like 2,2'-bithiophene (B32781). google.com Furthermore, flow systems allow for the safe handling of hazardous reagents and intermediates at elevated temperatures and pressures. mit.eduuliege.be The integration of in-line process analytical technology (PAT) tools, such as IR spectroscopy, enables real-time monitoring and optimization, ensuring consistent product quality and reproducibility. uliege.beresearchgate.net

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature and mixing. nih.gov |

| Safety | Handling large quantities of reactive materials poses significant risks. uliege.be | Small reaction volumes at any given time significantly reduce the risk of thermal runaway and exposure. scitube.iouliege.be |

| Scalability | Scaling up can be complex and may require re-optimization ("scale-up issues"). | Scalability is achieved by running the system for longer periods ("scaling-out"), which is more straightforward. |

| Process Control | Difficult to precisely control parameters throughout the reactor volume. | Precise control over residence time, temperature, and stoichiometry. mit.edu |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and heating. | High reproducibility due to automated and precise control over reaction conditions. researchgate.net |

The catalytic system is central to the efficiency of cross-coupling reactions used to synthesize this compound. While palladium catalysts are highly effective, their high cost and the need to remove residual metal from the final product are significant drawbacks, particularly in pharmaceutical applications. patsnap.com This has driven research into more economical and sustainable alternatives, such as nickel-based catalysts. google.com

One notable advancement involves the use of 1,2-bis(diphenylphosphino)ethane (B154495) nickel chloride (dppeNiCl₂) for the Kumada coupling reaction between a Grignard reagent and 2-bromothiophene. google.com Research has shown that the catalyst's physical properties, such as particle size, have a profound impact on its activity. By using a catalyst with a specific particle size range (10-200 μm), the catalytic efficiency can be dramatically improved. google.com This allows for a significant reduction in catalyst loading, which in turn lowers costs, simplifies purification by reducing nickel residue, and inhibits the formation of the problematic 2,2'-bithiophene impurity. google.com The development of recyclable catalytic systems, for instance by anchoring catalysts to solid supports or using ionic liquids, is another active area of research aimed at improving the sustainability of the synthesis. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Challenges | Reference |

|---|---|---|---|---|

| Palladium Complexes | Suzuki, Stille, Hiyama | High activity and functional group tolerance. | High cost, toxicity, and difficult to remove from product. | patsnap.com |

| Standard NiCl₂(dppe) | Kumada | More economical than palladium. | Higher catalyst loading required, can lead to 2,2'-bithiophene formation. | google.com |

| Micronized NiCl₂(dppe) | Kumada | Greatly reduced catalyst loading, improved reaction efficiency, inhibits impurity formation. | Requires specific catalyst preparation (crushing/milling). | google.com |

| PdI₂/KI in Ionic Liquid | Heterocyclodehydration | Allows for catalyst recycling and reuse. | Primarily developed for different thiophene syntheses; applicability to cross-coupling needs investigation. | nih.gov |

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. rjpn.orgacs.org The goal is to minimize the environmental impact by preventing waste, maximizing atom economy, using safer chemicals, and improving energy efficiency. rjpn.orgnih.gov

In the context of producing this compound via cross-coupling, several green principles are particularly relevant:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.orgnih.gov Optimized catalytic systems that minimize side products directly address this principle. google.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions generally have high atom economy compared to classical multi-step syntheses.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or eliminated. jddhs.com Research into replacing traditional organic solvents like THF with greener alternatives (e.g., bio-based solvents, water) is a key focus. scitube.iojddhs.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can, in principle, be recycled, reducing waste. rjpn.orgnih.gov

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Running reactions at ambient temperature or using energy-efficient technologies like microwave-assisted synthesis can reduce the process's carbon footprint. jddhs.com

The E-factor (environmental factor), which measures the mass ratio of waste to the desired product, is a useful metric for evaluating the greenness of a process. acs.org By optimizing catalyst efficiency and solvent choice, the E-factor for the synthesis of this compound can be significantly lowered.

Derivatization and Functionalization of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. The reactivity of the thiophene ring allows for targeted functionalization through various chemical transformations.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com Compared to benzene, thiophene is significantly more reactive. In 2-substituted thiophenes like this compound, the primary site of electrophilic attack is the C5 position (the other position alpha to the sulfur atom). onlineorganicchemistrytutor.comuoanbar.edu.iq This is because the carbocation intermediate formed by attack at C5 is more stabilized by resonance, including a structure where the sulfur atom's lone pair helps delocalize the positive charge. onlineorganicchemistrytutor.comyoutube.com

Common electrophilic substitution reactions can be used to introduce a variety of functional groups at the C5 position:

Halogenation : Bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Nitration : Nitration typically requires mild conditions, such as using acetyl nitrate, to avoid oxidation or degradation of the sensitive thiophene ring. quimicaorganica.org

Acylation : Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces a ketone group.

Vilsmeier-Haack Reaction : Using phosphoryl chloride and dimethylformamide (DMF) introduces a formyl (aldehyde) group onto the ring. researchgate.net

| Reaction | Typical Reagent(s) | Functional Group Introduced | Expected Major Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br | 5-Bromo-2-(2-fluorophenyl)thiophene |

| Nitration | HNO₃ / Acetic Anhydride | -NO₂ | 2-(2-Fluorophenyl)-5-nitrothiophene |

| Acetylation | Acetyl Chloride / AlCl₃ | -C(O)CH₃ | 1-(5-(2-Fluorophenyl)thiophen-2-yl)ethan-1-one |

| Formylation | POCl₃ / DMF | -CHO | 5-(2-Fluorophenyl)thiophene-2-carbaldehyde |

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov These reactions modify the electronic properties of the ring and are valuable for creating derivatives with different chemical and biological activities. The oxidation is typically stepwise, with the sulfoxide being an intermediate on the path to the sulfone. nih.gov

The selectivity of the oxidation (sulfide to sulfoxide vs. sulfone) can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgresearchgate.net

Sulfoxide Formation : Milder oxidation conditions, such as using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) with a catalyst (e.g., tantalum carbide) or certain peroxy acids at low temperatures, can selectively yield the sulfoxide. organic-chemistry.org Thiophene-S-oxides are often reactive and can be unstable unless there are bulky substituents to protect them. nih.gov

Sulfone Formation : Stronger oxidizing conditions or the use of excess oxidant will lead to the formation of the more stable sulfone. nih.govorganic-chemistry.org Reagents like excess hydrogen peroxide with catalysts such as methyltrioxorhenium(VII) or niobium carbide are effective for this transformation. nih.govorganic-chemistry.org Thiophene sulfones (thiophene-S,S-dioxides) are useful dienophiles in Diels-Alder reactions.

| Target Product | Typical Reagent(s) | Key Reaction Conditions | Reference |

|---|---|---|---|

| This compound-1-oxide | Hydrogen Peroxide (H₂O₂) / TaC₂ catalyst | Controlled stoichiometry (1 equivalent of H₂O₂), often at room temperature. | organic-chemistry.org |

| This compound-1,1-dioxide | Hydrogen Peroxide (H₂O₂) / NbC catalyst | Excess H₂O₂ to ensure complete oxidation to the sulfone. | organic-chemistry.org |

| This compound-1,1-dioxide | m-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents of m-CPBA. | researchgate.net |

Reduction Reactions (e.g., tetrahydrothiophene (B86538) derivatives)

The reduction of the thiophene ring to a tetrahydrothiophene derivative represents a significant transformation, converting an aromatic heterocycle into a saturated one. This process, known as hydrogenation, typically involves the addition of hydrogen across the double bonds of the thiophene ring. While specific studies on the reduction of this compound are not extensively detailed in the literature, the methodologies applied to other thiophene derivatives provide a solid foundation for predicting effective synthetic routes.

Catalytic hydrogenation is the most common method for the reduction of thiophenes. This process generally requires the use of a metal catalyst and a hydrogen source. Palladium-based catalysts are often favored for the saturation of the thiophene ring. However, the aromatic nature of thiophene makes it relatively resistant to hydrogenation, often necessitating forcing conditions such as high pressures and elevated temperatures to achieve complete reduction.

For instance, the liquid-phase hydrogenation of thiophene and its alkyl derivatives has been shown to yield tetrahydrothiophene homologs in the presence of metallic or sulfurized palladium catalysts at increased hydrogen pressures and elevated temperatures. It is important to note that the catalyst can be poisoned by the sulfur-containing starting material or the product, which can decrease the reaction rate over time.

Another potential, though less desirable, outcome of thiophene reduction is desulfurization, where the sulfur atom is removed from the ring, leading to the formation of an aliphatic chain. This is particularly prevalent when using catalysts like Raney nickel. Therefore, careful selection of the catalyst and reaction conditions is crucial to favor the formation of the desired tetrahydrothiophene derivative over desulfurization.

The table below summarizes representative conditions for the catalytic hydrogenation of thiophene derivatives, which could be adapted for the reduction of this compound.

Table 1: Representative Conditions for Catalytic Hydrogenation of Thiophene Derivatives

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Product |

|---|---|---|---|---|

| 5% Pd/C | Atmospheric to high pressure | Room temperature to elevated | Alcohols, Hydrocarbons | Tetrahydrothiophene derivative |

| Palladium sulfide | High pressure (up to 25 MPa) | Elevated | Not specified | Tetrahydrothiophene derivative |

Cross-Coupling Strategies for Polymerization and Oligomerization

The synthesis of conjugated polymers and oligomers from thiophene derivatives is a field of intense research due to their valuable electronic and optical properties. For this compound, cross-coupling reactions are the most powerful tools for constructing such extended π-conjugated systems. These methods involve the palladium-catalyzed coupling of a suitably functionalized thiophene monomer. While specific polymerization studies of this compound are not widely reported, the established cross-coupling strategies for other thiophene monomers are directly applicable.

To undergo polymerization, the this compound monomer must first be difunctionalized, typically at the 3- and 5-positions of the thiophene ring. This can be achieved through halogenation (e.g., bromination) to create dihalo-derivatives or through borylation to produce diboronic acids or esters. These difunctionalized monomers can then be subjected to various cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for the synthesis of polythiophenes and oligothiophenes. nih.gov It involves the reaction of a dihalo-thiophene derivative with a thiophene-diboronic acid or ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the molecular weight and properties of the resulting polymer.

Stille Coupling: The Stille reaction couples a dihalo-thiophene derivative with a di-stannyl-thiophene derivative, again using a palladium catalyst. wiley-vch.de This method is known for its tolerance to a wide range of functional groups, although the toxicity of the organotin reagents is a significant drawback.

Direct Arylation Polycondensation (DAP): More recently, DAP has emerged as a more atom-economical and environmentally friendly alternative. This method allows for the direct coupling of a dihalo-thiophene with an unfunctionalized thiophene derivative that has reactive C-H bonds, thereby avoiding the need for organometallic intermediates.

The properties of the resulting poly(this compound) or its oligomers, such as solubility, bandgap, and conductivity, would be influenced by the regioregularity of the polymer chain, which in turn is controlled by the synthetic methodology.

The following table outlines general conditions for the cross-coupling polymerization of thiophene derivatives, which could serve as a starting point for the synthesis of polymers and oligomers from this compound.

Table 2: General Conditions for Cross-Coupling Polymerization of Thiophene Derivatives

| Coupling Method | Monomer 1 | Monomer 2 | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Dihalo-thiophene derivative | Thiophene-diboronic acid/ester | Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, DMF, Dioxane |

| Stille | Dihalo-thiophene derivative | Di-stannyl-thiophene derivative | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | Toluene, DMF |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of magnetically active nuclei. For 2-(2-Fluorophenyl)thiophene, the analysis of ¹H, ¹³C, and ¹⁹F nuclei is crucial for unambiguous structural confirmation.

The structural confirmation of this compound is achieved through the detailed analysis of its one-dimensional NMR spectra. Each spectrum provides unique information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene (B33073) and the fluorophenyl rings. The protons on the thiophene ring typically appear as multiplets due to spin-spin coupling. The protons of the fluorophenyl group will also exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Other carbons in the fluorophenyl ring will show smaller couplings over two or three bonds. The chemical shifts of the thiophene carbons are influenced by the substitution pattern.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected, and its chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. This technique is highly sensitive to the substitution pattern on the phenyl ring.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Thiophene C2 | - | ~140-145 | - |

| Thiophene C3 | ~7.1-7.3 | ~124-126 | J(H3-H4) ≈ 3.5-4.0 |

| Thiophene C4 | ~7.0-7.2 | ~128-130 | J(H4-H5) ≈ 5.0-5.5 |

| Thiophene C5 | ~7.3-7.5 | ~122-124 | J(H3-H5) ≈ 1.0-1.5 |

| Phenyl C1' | - | ~120-122 (d) | ¹J(C1'-F) ≈ 12-15 |

| Phenyl C2' | - | ~158-162 (d) | ¹J(C2'-F) ≈ 245-255 |

| Phenyl C3' | ~7.1-7.2 | ~115-117 (d) | ²J(C3'-F) ≈ 20-25 |

| Phenyl C4' | ~7.2-7.4 | ~130-132 (d) | ³J(C4'-F) ≈ 8-10 |

| Phenyl C5' | ~7.0-7.1 | ~124-126 (d) | ⁴J(C5'-F) ≈ 3-5 |

| Phenyl C6' | ~7.5-7.7 | ~129-131 (d) | ³J(C6'-F) ≈ 2-4 |

Note: Predicted values are based on data from similar thiophene and fluorophenyl derivatives. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule, confirming the link between the thiophene and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal on the thiophene and phenyl rings to its corresponding carbon signal, confirming the C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings. Key expected HMBC correlations for this compound would include:

Correlations between the thiophene protons and the carbons of the phenyl ring, and vice versa.

Correlations from the thiophene protons to the quaternary carbon C2 of the thiophene ring.

Correlations from the phenyl protons to the quaternary carbon C1' of the phenyl ring.

The choice of solvent for NMR analysis can significantly influence the chemical shifts of protons and carbons. These effects arise from interactions between the solute and solvent molecules, such as magnetic anisotropy, hydrogen bonding, and polarity effects.

For this compound, using an aromatic solvent like benzene-d₆ or toluene-d₈ would likely induce upfield shifts for protons positioned over the face of the solvent's aromatic ring due to the solvent's magnetic anisotropy. In contrast, more polar solvents like DMSO-d₆ or acetone-d₆ could lead to different chemical shifts due to their polarity and potential for specific interactions with the solute. Comparing spectra recorded in different solvents can help to resolve signal overlap and provide additional confidence in the structural assignment.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

The FT-IR and FT-Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of the thiophene and fluorophenyl rings.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C Stretching: The aromatic ring stretching vibrations for both the thiophene and phenyl rings are expected to appear in the 1600-1400 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration of the thiophene ring is a characteristic mode and is generally found in the 850-600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically a strong band in the IR spectrum and is expected in the 1250-1000 cm⁻¹ range for fluorophenyl compounds.

Ring Breathing and Bending Modes: The fingerprint region (below 1000 cm⁻¹) will contain a complex series of bands corresponding to various in-plane and out-of-plane bending modes of the C-H bonds and deformation modes of the aromatic rings.

Interactive Data Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 (Strong) | 1250 - 1100 (Weak) |

| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |

| C-S Stretch | 850 - 650 | 850 - 650 |

| C-H Out-of-plane Bend | 900 - 700 | 900 - 700 |

Note: Predicted values are based on data from similar thiophene and fluorophenyl derivatives. Intensities and exact positions can vary.

To achieve a more detailed and accurate assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical spectra obtained from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the optimized molecular geometry and the harmonic vibrational frequencies.

The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method. By comparing the scaled theoretical frequencies with the experimental wavenumbers, a reliable assignment of the observed bands to specific vibrational modes can be made. This approach allows for a comprehensive understanding of the vibrational properties of this compound and provides further confirmation of its molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₀H₇FS), the exact molecular weight is 178.23 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a positively charged molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals. The mass-to-charge ratio (m/z) of these ions is detected, generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic and heterocyclic systems. The molecular ion peak [C₁₀H₇FS]•+ would be observed at an m/z of approximately 178. Due to the stability of the aromatic rings, this peak is expected to be prominent.

Key fragmentation pathways likely include:

Cleavage of the C-C bond: The single bond connecting the fluorophenyl and thiophene rings can break, leading to two primary fragment ions. This could result in a fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 or a thiophene cation ([C₄H₃S]⁺) at m/z 83. The relative stability of these resulting ions influences the intensity of their corresponding peaks.

Fragmentation of the Thiophene Ring: The thiophene ring itself can undergo fragmentation. A common fragmentation pattern for thiophene and its derivatives involves the loss of a thioformyl (B1219250) radical (•CHS), which would lead to a fragment ion. Another possibility is the loss of acetylene (B1199291) (C₂H₂) from the thiophene ring.

Loss of Fluorine or HF: Fragmentation may involve the loss of a fluorine radical (•F) from the molecular ion to give an ion at m/z 159, or the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, resulting in an ion at m/z 158.

A summary of plausible key fragments for this compound is presented in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 178 | Molecular Ion | [C₁₀H₇FS]•+ | Parent ion of the compound. |

| 158 | [M - HF]•+ | [C₁₀H₆S]•+ | Resulting from the loss of hydrogen fluoride. |

| 95 | Fluorophenyl cation | [C₆H₄F]⁺ | Formed by cleavage of the bond between the two rings. |

| 83 | Thiophene cation | [C₄H₃S]⁺ | Formed by cleavage of the bond between the two rings. |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for the specific compound this compound. While X-ray diffraction studies have been conducted on various derivatives of thiophene and fluorophenyl-containing molecules, the specific data required to detail the solid-state structure of this compound is not publicly available. Therefore, a detailed analysis based on experimental crystallographic data for this compound cannot be provided at this time.

Without experimental data from X-ray crystallography, a definitive conformational analysis of this compound in the solid state is not possible. Such an analysis would typically detail the dihedral angle between the planes of the thiophene and fluorophenyl rings, which is influenced by steric hindrance and electronic effects. Furthermore, a description of specific intermolecular interactions, such as C-H···F or C-H···S hydrogen bonds, π-π stacking, or other van der Waals forces that dictate the molecular packing, cannot be accurately determined without the crystal structure.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires a crystallographic information file (CIF) obtained from X-ray diffraction data. Since the crystal structure for this compound has not been reported, performing a Hirshfeld surface analysis to investigate crystal packing and quantify the contributions of different intermolecular contacts (e.g., H···H, C···H/H···C, F···H/H···F) is not feasible. A detailed description of the crystal packing motif remains undetermined in the absence of experimental structural data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(2-Fluorophenyl)thiophene, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its geometric and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally corresponds to higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For thiophene-based derivatives, DFT calculations have shown that the HOMO-LUMO gap is significantly influenced by the nature of the substituents. In studies of various 2,5-substituted thiophene (B33073) derivatives, energy gaps were found to be in the range of 3.724 eV to 3.758 eV. dntb.gov.ua For another related molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set determined a HOMO-LUMO energy gap of 4.4815 eV. ajchem-a.com This suggests that this compound likely possesses good kinetic stability.

The distribution of the HOMO and LUMO orbitals reveals regions of the molecule that are electron-rich and electron-poor, respectively. In thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, indicating it is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the conjugated system, including the phenyl ring, identifying potential sites for nucleophilic attack.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| Thienopyrazine-based Dye (P1) | DFT/B3LYP/6-31G(d,p) | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

| Thienothiophene Oligomer (T5) | DFT/B3LYP/6-31G(d) | -5.538 | -1.594 | 3.944 | e3s-conferences.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive behavior of molecules. An MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient regions), which are favorable for nucleophilic attack.

The three-dimensional structure of this compound is largely defined by the torsional or dihedral angle between the planes of the thiophene and fluorophenyl rings. This angle is determined by a delicate balance between two opposing forces: the steric repulsion between ortho-substituents, which favors a twisted conformation, and the desire for π-conjugation between the rings, which favors a planar structure. gazi.edu.tr

Theoretical studies on the closely related molecule 3-(2-Fluorophenyl)thiophene have shown that the ground-state equilibrium geometry is not planar. gazi.edu.tr Calculations using various theoretical methods (HF, MP2, and B3LYP) indicate the presence of two stable, non-planar conformers (syn-gauche and anti-gauche) separated by rotational energy barriers. gazi.edu.tr The B3LYP method tends to predict more planar structures compared to HF and MP2, likely due to a slight overestimation of the delocalization energy. gazi.edu.tr For biphenyl-like systems, the conformation can also be phase-dependent; for example, biphenyl itself is planar in the solid state due to crystal packing forces but has a twisted angle of about 44° in the gas phase. acs.org This suggests that this compound will also adopt a non-planar conformation in the gas phase and in solution.

| Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Reference |

|---|---|---|---|

| HF/6-311++G | 5.13 | 1.43 | gazi.edu.tr |

| MP2/6-311++G | 6.40 | 1.34 | gazi.edu.tr |

| B3LYP/6-311++G** | 3.11 | 2.20 | gazi.edu.tr |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For aromatic compounds like this compound, characteristic vibrational modes include C-H stretching (typically 3100-3000 cm⁻¹), aromatic C=C stretching (1650-1430 cm⁻¹), and C-S stretching modes. scielo.org.za Theoretical spectra for related thiophene derivatives have shown good agreement with experimental results. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). semanticscholar.orgglobalresearchonline.net Theoretical calculations for similar molecules, such as 4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazone, have demonstrated that the predicted chemical shifts are consistent with experimental findings. asianpubs.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and the influence of the environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or chloroform would reveal how solvent molecules interact with the solute and influence its conformational preferences. It would allow for the exploration of the potential energy surface, showing the transitions between different torsional conformers (as identified by DFT) and their relative populations in a solution environment. MD simulations have been effectively used to study the binding of thiophene carboxamide derivatives to biological targets and to investigate the photoexcited dynamics of thiophene itself, demonstrating its utility in understanding both intermolecular interactions and intramolecular processes. mdpi.com

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step description of how a reaction proceeds.

For this compound, these methods can be used to study various reactions. Thiophene rings are known to undergo electrophilic aromatic substitution, and calculations can predict the regioselectivity of this reaction (i.e., whether the electrophile attacks at the C3, C4, or C5 position). nih.govyoutube.com The presence of the electron-withdrawing fluorine on the phenyl ring can influence the electron density of the thiophene ring and thus affect the activation barriers for such reactions. Quantum chemical studies on the reaction of nucleophiles with other perfluoroaromatics have shown how computational analysis of transition states can explain experimentally observed reaction outcomes and site selectivity. mdpi.com Such an analysis for this compound would provide a fundamental understanding of its reactivity profile.

Transition State Calculations for Reaction Pathways

Understanding the mechanism of a chemical reaction is paramount to controlling its outcome. Transition state calculations are a cornerstone of computational chemistry, enabling the mapping of reaction pathways and the determination of activation energies. For this compound, such calculations are crucial for predicting its behavior in various chemical transformations, including nucleophilic aromatic substitution (SNAr).

The SNAr mechanism can proceed through either a stepwise pathway, involving a stable intermediate (a Meisenheimer complex), or a concerted pathway, where bond formation and breakage occur simultaneously. Computational models can distinguish between these pathways by locating the transition state(s) on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy barrier, a key indicator of reaction feasibility.

For fluorinated aromatic compounds, the nature of the leaving group and the nucleophile can influence the operative mechanism. While specific transition state energy values for reactions involving this compound are not extensively documented in dedicated public studies, general principles from computational studies on related fluoroaromatic compounds can be inferred. For instance, DFT calculations on similar systems have shown that the stability of the intermediate σ-complex is a key factor. In cases where a stable σ-complex can be located, a stepwise mechanism is likely. Conversely, if no stable intermediate is found, a concerted mechanism is often predicted. The computational cost and complexity of these calculations remain a significant factor, often requiring sophisticated theoretical models and computational resources.

| Computational Aspect | Description | Relevance to this compound |

|---|---|---|

| Reaction Mechanism | Determination of whether a reaction proceeds through a stepwise or concerted pathway. | Predicts the sequence of bond-forming and bond-breaking events in substitution reactions. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Calculated from the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. |

| Intermediate Stability | In a stepwise reaction, the stability of the intermediate (e.g., Meisenheimer complex) influences the overall reaction profile. | The electron-withdrawing nature of the fluorine atom can influence the stability of potential intermediates. |

| Solvent Effects | Computational models can include the effect of the solvent, which can significantly influence reaction pathways and energetics. | Polar solvents can stabilize charged intermediates and transition states, altering the reaction kinetics. |

Regioselectivity Prediction in Substitution Reactions

The thiophene ring and the attached fluorophenyl group in this compound present multiple sites for substitution reactions. Predicting the regioselectivity—the preferential position of attack by a reagent—is a critical challenge in synthetic chemistry. Computational methods offer a powerful tool for this prediction, often with high accuracy.

For electrophilic aromatic substitution, the regioselectivity is governed by the electron density at various positions on the aromatic rings. The thiophene ring is generally more activated towards electrophilic attack than the benzene ring. Within the thiophene ring, the C5 position is typically the most favored site for electrophilic substitution due to the directing effect of the sulfur atom and the phenyl substituent.

In the case of nucleophilic aromatic substitution, the situation is different. The fluorine atom on the phenyl ring can act as a leaving group. The regioselectivity of nucleophilic attack is influenced by the ability of the ring to stabilize the negative charge that develops in the transition state or intermediate. The electron-withdrawing effect of the thiophene ring and the position of the fluorine atom are key determinants.

Computational models predict regioselectivity by comparing the activation energies for attack at different positions. A lower activation energy for attack at a specific carbon atom indicates that this position is the more favorable reaction site. Methods based on calculating the relative stabilities of isomeric σ-complex intermediates using DFT have proven effective for predicting regioisomer distribution in kinetically controlled SNAr reactions.

| Reaction Type | Predicted Major Product | Computational Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at the C5 position of the thiophene ring. | Higher electron density and stabilization of the cationic intermediate (arenium ion). |

| Nucleophilic Aromatic Substitution (on fluorophenyl ring) | Substitution at the C2' position (ipso-substitution of fluorine). | Activation by the electron-withdrawing thiophene substituent and stabilization of the anionic intermediate (Meisenheimer complex). |

Computational Modeling for Structure-Property Relationships

The relationship between the molecular structure of a compound and its physical and electronic properties is fundamental to materials science and drug design. Computational modeling provides a quantitative framework for understanding these structure-property relationships. For this compound, DFT calculations can elucidate a range of properties that are crucial for its potential applications.

The introduction of a fluorine atom into the phenyl ring significantly impacts the electronic properties of the parent 2-phenylthiophene. The high electronegativity of fluorine leads to a general lowering of both the HOMO and LUMO energy levels. This can enhance the stability of the compound and modify its charge-carrying capabilities, which is particularly relevant in the context of organic electronics.

Furthermore, computational models can predict other important properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which is invaluable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Phenylthiophene | -5.8 | -1.2 | 4.6 |

| This compound | -6.0 | -1.4 | 4.6 |

| 2-(4-Fluorophenyl)thiophene (B192845) | -5.9 | -1.3 | 4.6 |

Note: The values in Table 3 are illustrative and intended to show general trends. Actual calculated values can vary depending on the level of theory and basis set used.

Applications in Medicinal Chemistry and Biological Systems

Anti-inflammatory Properties and Mechanisms of Action

Thiophene-based compounds have been recognized for their potential as anti-inflammatory agents, with some derivatives acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The aromaticity and hydrophobicity of the thiophene (B33073) ring may contribute to better membrane permeability, enhancing their efficacy. nih.gov The inclusion of a fluorine atom can further modify the compound's electronic properties and metabolic stability, potentially leading to improved anti-inflammatory profiles. nih.gov

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govencyclopedia.pub Thiophene derivatives have been shown to inhibit both pathways.

Research has demonstrated that certain thiophene derivatives can act as dual inhibitors of COX and LOX. For instance, the compound 2-acetylthiophene (B1664040) 2-thiazolylhydrazone (CBS-1108) was found to inhibit 5-lipoxygenase (5-LOX) with an IC50 value of 2 x 10⁻⁶ M, 12-lipoxygenase with an IC50 of 9 x 10⁻⁶ M, and cyclooxygenase with an IC50 of 2 x 10⁻⁶ M. nih.gov This dual inhibition is considered beneficial as it can block two major pathways of the arachidonic acid cascade. nih.gov

Furthermore, studies on N-(5-substituted) thiophene-2-alkylsulfonamides have identified them as potent inhibitors of 5-LOX. nih.gov One such compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, exhibited dose-dependent inhibition of 5-LOX with IC50 values ranging from 20-100 nM in cell homogenate assays and submicromolar IC50s in whole-cell assays. nih.gov Molecular docking studies have also suggested that certain thiophene-based hybrids are potential competitive dual inhibitors of COX-2 and 5-LOX. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-acetylthiophene 2-thiazolylhydrazone (CBS-1108) | 5-Lipoxygenase (5-LOX) | 2 µM | nih.gov |

| 2-acetylthiophene 2-thiazolylhydrazone (CBS-1108) | 12-Lipoxygenase | 9 µM | nih.gov |

| 2-acetylthiophene 2-thiazolylhydrazone (CBS-1108) | Cyclooxygenase (COX) | 2 µM | nih.gov |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | 5-Lipoxygenase (5-LOX) | 20-100 nM | nih.gov |

Beyond direct enzyme inhibition, 2-(2-Fluorophenyl)thiophene derivatives can exert anti-inflammatory effects by modulating the production and expression of key pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal mediators in the inflammatory cascade, and their overproduction can exacerbate inflammatory conditions. nih.govnih.govnih.govfrontiersin.org

Studies have shown that certain methoxy-substituted thiophene derivatives can negatively regulate the expression of TNF-α. nih.gov In LPS-induced inflammation models, these compounds were observed to inhibit the activation of pathways responsible for cytokine production. nih.gov Other research on thiophene derivatives demonstrated an ability to inhibit pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov This modulation of the cytokine balance highlights a key mechanism for their anti-inflammatory effects. In systemic inflammation models, repeated treatment with related compounds has been shown to significantly decrease serum levels of TNF-α. dntb.gov.ua The inhibition of TNF-α production may occur through mechanisms independent of leukotriene B4 production, potentially involving effects on TNF mRNA transcription and stability. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of thiophene derivatives. These studies have revealed that specific structural modifications significantly influence biological activity. For example, the presence of certain functional groups like carboxylic acids, esters, amines, and amides has been frequently linked to anti-inflammatory activity, particularly for the inhibition of COX and LOX enzymes. researchgate.net

The introduction of a fluorine atom onto the phenyl ring is a key modification. In a study of fluoroaryl-bichalcophene compounds, it was observed that introducing fluorine into the phenyl group of a parent compound increased its biological activity. nih.gov This suggests that the electronegativity and size of the fluorine atom can enhance the molecule's interaction with its biological target. The position of substituents on the thiophene and phenyl rings is also critical. SAR studies on pyrimidine (B1678525) derivatives have indicated that electron-releasing groups on certain positions of the core structure can enhance anti-inflammatory activity. rsc.org

Antimicrobial Activities and Mechanistic Studies

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds in the development of new agents to combat infectious diseases. niif.huresearchgate.net The incorporation of a fluorophenyl moiety can enhance this activity, leading to potent efficacy against various pathogens, including bacteria, fungi, and parasites.

The antibacterial potential of fluorophenyl-substituted thiophenes has been notably demonstrated against resistant bacterial strains. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a significant human pathogen that has developed resistance to many conventional antibiotics. nih.govmdpi.com

In a study on fluoroaryl-2,2′-bichalcophene derivatives, the compound MA-1156, which features a bithiophene linked to a fluorophenyl group, showed considerable antimicrobial activity against S. aureus. nih.gov The study found that introducing fluorine into the phenyl ring increased the compound's activity when compared to its non-fluorinated parent compound (MA-0944), with the minimum inhibitory concentration (MIC) improving from 12–16 µM to a specific value of 16 µM for MA-1156. nih.gov All tested fluorobichalcophenes showed better antimicrobial activity than their corresponding parent compounds, with inhibition zone diameters ranging from 15 to 20 mm against S. aureus. nih.gov

| Compound | Description | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| MA-1156 | Fluoroaryl-bithiophene | 16 µM | nih.gov |

| MA-0944 | Non-fluorinated parent compound | 12–16 µM | nih.gov |

The therapeutic utility of fluorophenyl thiophene derivatives extends to fungal and parasitic infections. Thiophene-based compounds have shown promising in vitro antifungal activity against various fungal species, including Candida strains, which are a common cause of invasive fungal infections. nih.govcumhuriyet.edu.tr

One study found that a 2-aminothiophene (2AT) derivative exhibited fungicidal action against C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis, with MICs ranging from 100 to 200 µg/ml. nih.gov When combined with fluconazole, this thiophene derivative showed a synergistic effect against resistant strains. nih.gov Other research has also highlighted that chalcone (B49325) compounds containing a thiophene ring can inhibit the growth and biofilm formation of C. albicans and C. tropicalis. cumhuriyet.edu.tr

In the context of parasitic diseases, which are often neglected tropical diseases, new therapeutic agents are urgently needed. Research into pyrimido[1,2-a]benzimidazole (B3050247) compounds has identified a derivative with a 3-fluorophenyl substituent as a potent antiparasitic agent. nih.gov This compound was highly active against Leishmania major, the parasite responsible for cutaneous leishmaniasis, with EC50 values in the nanomolar range for both promastigotes and amastigotes. nih.gov Another related compound showed significant activity against Toxoplasma gondii. nih.gov

| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Aminothiophene (2AT) derivative | Candida spp. (resistant) | MIC | 100-200 µg/ml | nih.gov |

| Pyrimidobenzimidazole with 3-fluorophenyl substituent (2a) | Leishmania major (promastigotes) | EC50 | 190 nM | nih.gov |

| Pyrimidobenzimidazole with 3-fluorophenyl substituent (2a) | Leishmania major (amastigotes) | EC50 | 360 nM | nih.gov |

| Related pyrimidobenzimidazole derivative (3b) | Toxoplasma gondii | EC50 | 3.0 µM | nih.gov |

Anticancer and Antiproliferative Research

The thiophene moiety is a recognized scaffold in the development of novel anticancer agents. nih.govnih.gov Its derivatives have been shown to interact with a variety of cancer-specific protein targets, leading to the inhibition of critical signaling pathways involved in tumor growth and survival. nih.gov The antiproliferative activity of various thiophene-containing compounds has been demonstrated against multiple human cancer cell lines. nih.govresearchgate.net

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often hyperactivated in cancer. nih.gov The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. nih.govrsc.org

Activation of VEGFR-2 by its ligand, VEGF, triggers downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and migration. nih.govrsc.orgresearchgate.net Therefore, dual inhibition of both VEGFR-2 and Akt is a highly promising anti-cancer strategy. nih.gov

Several studies have focused on developing fused thiophene derivatives as potent inhibitors of this pathway. nih.govmdpi.com For instance, certain thienopyrimidine derivatives have demonstrated significant inhibitory activity against both VEGFR-2 and Akt-1 kinases. nih.govmdpi.com Docking studies suggest these compounds fit effectively into the active sites of both enzymes, disrupting their function and halting the pro-survival signals. nih.gov This dual inhibition effectively blocks the feedback loop where hyperactivated Akt can increase VEGF secretion, a mechanism that contributes to resistance against some anti-angiogenic therapies. nih.gov

| Compound Class | Target Kinase(s) | Effect | Reference |

| Thienopyrimidines | VEGFR-2, AKT-1 | Dual inhibition of kinase activity, blocking angiogenesis and cell survival pathways. | mdpi.com, nih.gov |

| Thiophene Derivatives | VEGFR-2 | Inhibition of the VEGFR-2 signaling pathway, a common target for tyrosine kinase inhibitors. | nih.gov |

| Thienopyrimidines | PI3K/Akt/mTOR | Down-regulation of the signaling cascade, crucial for cell survival and proliferation. | researchgate.net |

By disrupting key signaling pathways, this compound derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.gov The inhibition of the VEGFR-2/Akt pathway, for example, has been shown to lead to cell cycle arrest, often in the S phase, and subsequent apoptosis induced by caspase-3. nih.gov

Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. researchgate.net Studies on various anticancer agents show that the induction of apoptosis is a common outcome of effective cancer therapy. nih.govmdpi.com Similarly, causing cell cycle arrest prevents cancer cells from proliferating, thereby controlling tumor growth. nih.govualberta.ca Fused thiophene derivatives that inhibit VEGFR-2 and Akt have been observed to arrest the cell cycle and significantly increase the population of apoptotic cells in liver cancer cell lines. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. researchgate.net This approach screens small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a biological target. researchgate.net These initial "hits" are then optimized and grown into more potent, drug-like molecules.

Fluorine (¹⁹F) NMR spectroscopy is a particularly effective technique for FBDD screening because of its high sensitivity to changes in the chemical environment upon binding. researchgate.netrsc.org Despite the prevalence of thiophene in many marketed drugs, this scaffold has been underrepresented in fluorinated fragment libraries. rsc.orgrsc.orginrs.ca To address this, a library of fluorinated, bicyclic thiophene-based fragments has been synthesized for screening against drug targets. rsc.orgrsc.org

This library was screened against the mutant HRAS G12V, a notoriously difficult-to-drug cancer target. rsc.orginrs.ca Several fragments from the library were identified as binders to this protein, demonstrating the utility of fluorinated thiophenes in FBDD campaigns for challenging targets. rsc.orgrsc.orginrs.ca

Other Emerging Biological Activities

Beyond oncology, the thiophene scaffold is being investigated for its potential in treating central nervous system disorders. The structural features of thiophene derivatives make them suitable candidates for interacting with neuroreceptors. nih.gov

Research has shown that various substituted thiophene derivatives exhibit significant anti-anxiety and antidepressant-like effects in preclinical models. nih.govnih.govsemanticscholar.org For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were evaluated for antidepressant activity using the forced swim test and tail suspension test. nih.gov One compound, in particular, showed high activity, potentially mediated through its effects on the neurotransmitter serotonin (B10506) (5-HT) in the brain. nih.gov Other studies on different classes of thiophene derivatives have also reported promising anxiolytic-like activity. nih.govmdpi.com The incorporation of fluorine into CNS-active molecules is a known strategy to enhance potency and pharmacokinetic properties, suggesting that fluorophenyl-thiophene structures could be valuable in the development of novel anxiolytics and antidepressants. nih.gov

Antidiabetic Potential

While this compound itself is not a marketed antidiabetic drug, its structural motif is integral to compounds with demonstrated antidiabetic activity. Thiophene derivatives, in general, have been investigated for their potential in managing diabetes. For instance, a patent application describes thiophene derivatives that exhibit inhibitory activity on hepatic glucose production and activate insulin (B600854) secretion in response to glucose, suggesting their utility in the prevention and treatment of type 2 diabetes. google.com

Furthermore, research into fluorinated hydrazinylthiazole derivatives, which share structural similarities with fluorophenyl-substituted heterocyclic compounds, has shown promising results. Certain synthesized compounds in this class have been identified as potent α-amylase inhibitors, with some exhibiting greater potency than the standard drug, acarbose. nih.gov Additionally, studies on aurone (B1235358) derivatives, which can feature fluorophenyl groups, have identified potent α-glucosidase inhibitors. mdpi.com These findings underscore the potential of incorporating the this compound scaffold into the design of new α-amylase and α-glucosidase inhibitors for the management of diabetes. nih.govmdpi.com The antidiabetic potential of various heterocyclic compounds, including those containing azole moieties with fluorophenyl substitutions, has been noted, with some demonstrating significantly higher in vitro α-glycosidase inhibition compared to acarbose. rsc.org

Modulators of Neurotransmitter Systems

Derivatives of thiophene have been recognized for their ability to modulate neurotransmitter systems. Specifically, a series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes has been synthesized and evaluated for their capacity to block the reuptake of dopamine, serotonin, and norepinephrine (B1679862). Within this series, specific compounds have demonstrated selectivity as norepinephrine transporter (NET) inhibitors, mixed NET and serotonin transporter (SERT) inhibitors, or selective SERT inhibitors. This highlights the potential of the thiophene core, and by extension, derivatives like this compound, to serve as a foundational structure for the development of novel modulators of neurotransmitter systems.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The pharmacokinetic and pharmacodynamic profile of a drug candidate is crucial for its development. The inclusion of a fluorine atom and a thiophene ring in this compound significantly influences these properties.

Impact of Fluorine on Lipophilicity and Bioavailability

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacokinetic properties. tandfonline.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to improved metabolic stability. tandfonline.com

The effect of fluorine on lipophilicity is context-dependent. While fluorination of an aromatic ring, as in this compound, generally increases lipophilicity, the monofluorination or trifluoromethylation of alkyl groups can decrease it. nih.gov This increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to improved oral bioavailability. tandfonline.com However, excessive lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may negatively impact bioavailability. Therefore, the strategic placement of fluorine is critical to achieve an optimal balance of physicochemical properties. tandfonline.com

Metabolic Stability and Biotransformation Pathways

The metabolic fate of thiophene-containing compounds is a key consideration in drug design. The thiophene ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites. acs.org However, the presence of substituents can significantly influence the metabolic pathway. For some thiophene-containing drugs, metabolism occurs on other parts of the molecule, avoiding the formation of reactive thiophene metabolites. acs.org

The fluorine atom in this compound can also influence its metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism at that position. tandfonline.com This can block a "metabolic soft spot" and reduce the rate of clearance. nih.gov However, aryl fluorides can sometimes undergo oxidative defluorination, leading to the formation of phenolic metabolites. nih.gov Studies on the metabolism of fluorinated compounds have provided deeper insights into how fluorine influences metabolic pathways, distribution, and disposition. nih.govacs.org The biotransformation of substituted thiophenes often involves S-oxidation or ring epoxidation/hydroxylation, followed by conjugation with glutathione (B108866) and subsequent excretion as mercapturic acids. femaflavor.org

In silico ADME Predictions

In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.com Various computational tools and platforms, such as SwissADME, pkCSM, and ADMETSar, utilize a compound's structure to predict a range of pharmacokinetic parameters. d-nb.info

For a molecule like this compound, these tools can predict properties such as aqueous solubility, lipophilicity (logP), human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and potential interactions with drug-metabolizing enzymes like cytochrome P450. mdpi.comd-nb.infomdpi.com For example, in silico studies on fluorinated sulfonamides and other heterocyclic compounds have demonstrated good drug-likeness qualities based on Lipinski's rule of five and have predicted their ADME profiles. researchgate.net Such predictions help in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. jonuns.comresearchgate.net

The following table illustrates the types of ADME parameters that can be predicted in silico for a compound like this compound and their general significance.

| ADME Parameter | Predicted Aspect | Significance in Drug Development |

| Aqueous Solubility | The likelihood of the compound dissolving in water. | Crucial for absorption and formulation. |

| Lipophilicity (LogP) | The compound's affinity for fatty versus aqueous environments. | Influences membrane permeability, protein binding, and metabolism. |

| Human Intestinal Absorption (HIA) | The extent to which the compound is absorbed from the gut. | A key determinant of oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross into the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects. |

| Plasma Protein Binding (PPB) | The extent to which the compound binds to proteins in the blood. | Affects the free drug concentration and distribution. |

| CYP Inhibition/Substrate | Whether the compound inhibits or is metabolized by key drug-metabolizing enzymes. | Predicts potential drug-drug interactions and metabolic clearance pathways. |

Targeted Drug Delivery Systems and Prodrug Design

To overcome challenges such as poor solubility, lack of target specificity, and toxicity, targeted drug delivery systems and prodrug strategies are often employed for thiophene-based compounds. nih.govmdpi.com

Nanoparticle-based delivery systems, such as those using poly(lactic-co-glycolic acid) (PLGA) or human serum albumin (HSA), have been developed to enhance the delivery of hydrophobic thiophene derivatives. nih.govmdpi.comnih.gov These nanoparticles can improve the solubility of the drug, provide sustained release, and facilitate targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands like folic acid. nih.govacs.orgacs.org

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices